hexaammineruthenium(II)

Description

Contextual Significance in Coordination Chemistry of Ruthenium

The coordination chemistry of ruthenium is a vast and dynamic field, with compounds of this platinum group metal exhibiting a wide range of oxidation states and geometries. wikipedia.org Within this landscape, hexaammineruthenium(II), with the formula [Ru(NH₃)₆]²⁺, holds a notable position. Its significance stems from several key properties inherent to its structure and electronic configuration.

Ruthenium, in its +2 oxidation state, is known for its ability to engage in π-back-bonding, a phenomenon that is crucial in the activation and deactivation of small molecules. iitk.ac.in The hexaammineruthenium(II) complex, with its six ammonia (B1221849) ligands, serves as a fundamental model for studying the behavior of ruthenium(II) in a purely sigma-donating ligand field. The reactions and properties of this complex provide a baseline for understanding the influence of more complex ligands on the ruthenium center.

Furthermore, the hexaammineruthenium(II)/(III) redox couple is a classic example of an outer-sphere electron transfer system. pnas.org The facile and reversible one-electron exchange between the +2 and +3 oxidation states, without significant changes in the primary coordination sphere, makes it an ideal system for studying the fundamental principles of electron transfer kinetics and mechanisms. nih.govchemicalbook.com This has positioned hexaammineruthenium(II) and its oxidized counterpart as standard redox probes in electrochemistry and related fields. researchgate.netmmu.ac.uk

The study of hexaammineruthenium(II) has also been instrumental in the development of more complex ruthenium-based systems with applications in catalysis, solar energy conversion, and materials science. americanelements.comchemimpex.com The foundational knowledge gained from this simple ammine complex has paved the way for the design of sophisticated catalysts and functional materials. matthey.com

Historical Perspectives on Ruthenium Ammine Complexes Research

The study of ruthenium ammine complexes is deeply intertwined with the pioneering work of Nobel laureate Henry Taube. iitk.ac.inresearchgate.net His research in the mid-20th century fundamentally transformed the understanding of inorganic reaction mechanisms, particularly electron transfer processes. acs.orgroyalsocietypublishing.org

Taube's interest in electron transfer reactions began in the early 1950s, leading to the elucidation of inner-sphere and outer-sphere mechanisms. iitk.ac.in His move to Stanford University in 1962 coincided with the beginning of his intensive studies on ruthenium complexes. iitk.ac.in This work led to profound advancements in understanding redox reactions and the importance of π-back-bonding for ruthenium(II). iitk.ac.in

A significant milestone in this period was the isolation and characterization of various ruthenium ammine complexes. The preparation of hexaammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂, was a key development, as this compound proved to be a powerful reducing agent and a versatile starting material for the synthesis of other ruthenium ammine complexes. rsc.org The study of its reactions opened up new routes to previously difficult-to-prepare compounds. matthey.com

Taube's group, including his student Carol Creutz, conducted extensive research on the properties of ruthenium ammine complexes, including the now-famous Creutz-Taube ion, a mixed-valence complex that was crucial for understanding intramolecular electron transfer. royalsocietypublishing.org These seminal investigations laid the groundwork for much of the modern research into the coordination chemistry of ruthenium. researchgate.netacs.org

Fundamental Research Objectives Pertaining to Hexaammineruthenium(II)

The unique properties of hexaammineruthenium(II) have made it a subject of ongoing research with several fundamental objectives:

Elucidation of Electron Transfer Mechanisms: A primary research focus is its use as a model system for studying outer-sphere electron transfer reactions. pnas.org Researchers utilize hexaammineruthenium(II) to probe the kinetics and thermodynamics of electron transfer with a variety of reactants, from small inorganic molecules to large biological macromolecules like proteins. pnas.orgnih.gov These studies are crucial for developing theories of electron transfer and understanding related biological processes.

Probing Electrochemical Interfaces: In electrochemistry, hexaammineruthenium(II) and its oxidized form are widely used as redox probes to characterize electrode surfaces and to study heterogeneous electron transfer kinetics. researchgate.netmmu.ac.uk Its reversible electrochemical behavior provides a benchmark for evaluating the performance of new electrode materials, including modified electrodes and nanomaterials. nih.gov

Development of Novel Catalytic Systems: While hexaammineruthenium(II) itself has catalytic applications, it also serves as a precursor in the synthesis of more complex ruthenium catalysts. rsc.orgsigmaaldrich.com Research in this area aims to leverage the redox properties of the ruthenium center for various catalytic transformations, including hydrogenation, isomerization, and oxidation reactions. sigmaaldrich.com

Understanding Redox Processes in Biological Systems: The ability of hexaammineruthenium(II) to act as a reducing agent has been exploited in biochemical studies. pnas.orgwisconsin.edu It is used to investigate the reduction of metalloproteins and to probe the mechanisms of enzymatic reactions involving electron transfer. pnas.org

Foundation for Advanced Materials: Research also focuses on incorporating hexaammineruthenium complexes into advanced materials. chemimpex.comnetascientific.com For instance, its redox activity is being explored in the development of electroresponsive hydrogels and materials for potential use in sensors and electronic devices. acs.org

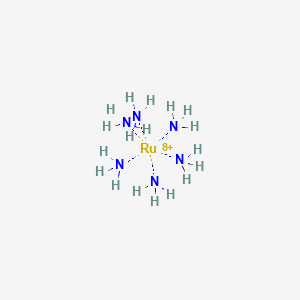

Structure

2D Structure

Properties

Molecular Formula |

H18N6Ru+8 |

|---|---|

Molecular Weight |

203.3 g/mol |

IUPAC Name |

azane;ruthenium(8+) |

InChI |

InChI=1S/6H3N.Ru/h6*1H3;/q;;;;;;+8 |

InChI Key |

ONJLIDYLIGIVMY-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.N.N.[Ru+8] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Hexaammineruthenium Ii Complexes

Established Synthetic Pathways for Hexaammineruthenium(II) Dichloride

The synthesis of hexaammineruthenium(II) dichloride, [Ru(NH₃)₆]Cl₂, is well-established, with two primary strategies predominating: the reduction of ruthenium(III) precursors and the direct use of ruthenium(III) ammine complexes.

Reduction-Based Preparations Utilizing Ruthenium Precursors

A common and efficient method for the synthesis of hexaammineruthenium(II) dichloride involves the reduction of readily available ruthenium(III) chloride (RuCl₃). google.com In this pathway, an excess of a reducing agent is employed in the presence of a high concentration of ammonia (B1221849). Zinc powder is a frequently utilized reducing agent for this purpose. google.com

The general reaction scheme involves heating a solution of ruthenium(III) chloride and concentrated aqueous ammonia with an excess of zinc powder. google.com The zinc reduces the Ru(III) center to Ru(II), while the ammonia molecules coordinate to the ruthenium ion to form the stable hexaammine complex.

Table 1: Reaction Parameters for Reduction-Based Synthesis

| Parameter | Condition |

|---|---|

| Ruthenium Precursor | Ruthenium(III) chloride (RuCl₃) |

| Reducing Agent | Zinc powder (excess) |

| Ligand Source | Concentrated aqueous ammonia |

A key aspect of this method is the subsequent isolation of the desired product. After the reaction is complete, any excess zinc powder is typically removed by filtration while the solution is still hot. google.com The hexaammineruthenium(II) dichloride is then crystallized by rapidly cooling the filtrate. google.com It has been noted that the addition of ammonium (B1175870) chloride to facilitate crystallization can lead to the co-precipitation of zinc ammine compounds, thereby reducing the purity of the final product. google.com

Preparative Routes from Ruthenium(III) Ammine Complexes

An alternative and straightforward route to hexaammineruthenium(II) dichloride is through the reduction of its ruthenium(III) counterpart, hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃). This method is particularly useful when the Ru(III) complex is commercially available or has been synthesized separately. The hexaammineruthenium(III)/(II) couple is a well-known reversible redox system, making the interconversion between the two oxidation states relatively simple. sigmaaldrich.com

The reduction of hexaammineruthenium(III) can be achieved electrochemically or through the use of chemical reducing agents. For instance, in some biosensing applications, hexaammineruthenium(II) is generated in-situ at an electrode surface by applying a DC bias to a solution containing hexaammineruthenium(III). nih.govama-science.org This controlled reduction provides the active redox probe required for the measurement.

Advanced Synthetic Approaches and Modifications for Specific Research Applications

While hexaammineruthenium(II) itself is a vital compound, its true versatility is showcased in its use as a foundational building block for more elaborate molecular architectures tailored for specific scientific investigations. These advanced applications often necessitate the synthesis of derivatives where the hexaammine core is either functionalized or incorporated into a larger system.

In the realm of biosensing, the hexaammineruthenium(II)/(III) redox couple is highly valued for its stability and excellent electron transfer properties, particularly with gold electrodes. nih.gov This has led to its widespread use in impedimetric biosensors for the detection of various biomolecules, including human IgG. nih.gov In these systems, the hexaammineruthenium complex is typically not covalently modified but used as a free redox probe in solution to report on binding events at the functionalized electrode surface. nih.govama-science.org

However, the principles of ruthenium ammine chemistry are extended to create functionalized complexes for specific targeting. For example, aquopentaammineruthenium(II) has been used to modify cytochrome c, where the ruthenium complex stably binds to the imidazole (B134444) moiety of a histidine residue. caltech.edu This creates a "synthetic" multi-site metalloprotein, allowing for detailed studies of intramolecular electron transfer. caltech.edu While this is not a direct modification of the hexaammine complex, it demonstrates the synthetic strategy of using a labile ligand (water) to facilitate the attachment of a ruthenium ammine fragment to a biological macromolecule.

Furthermore, the synthesis of other substituted ammineruthenium(II) complexes highlights the broader strategies for creating functional materials. For instance, isocyanato complexes of ruthenium(II) can be converted to the corresponding ammine complexes under acidic conditions. researchgate.net This provides a synthetic route to mixed-ligand ammineruthenium species. The development of ruthenium(II) complexes with substituted pyridine-quinoline ligands for cytotoxic applications also underscores the importance of ligand design in tailoring the properties of ruthenium centers for specific biological interactions. mdpi.com

Purification and Isolation Techniques for Research-Grade Hexaammineruthenium(II)

The utility of hexaammineruthenium(II) dichloride in research, particularly in sensitive applications like electrochemistry and catalysis, demands high purity. The primary method for purifying the crude product obtained from synthesis is recrystallization.

Following the initial synthesis and filtration to remove insoluble byproducts, the hot filtrate containing the dissolved hexaammineruthenium(II) dichloride is allowed to cool. google.com Slow cooling can promote the formation of larger, more well-defined crystals, which generally results in higher purity. The crystallized product is then collected by filtration.

To further enhance purity, the collected crystals are typically washed with appropriate solvents. Washing with cold water can help remove any remaining water-soluble impurities. Subsequently, washing with a solvent in which the complex has low solubility, such as ethanol (B145695) or acetone, is effective for removing water and any organic-soluble contaminants. The purified crystals are then dried, often under vacuum or at a slightly elevated temperature, to yield the final research-grade product. For obtaining single crystals suitable for X-ray diffraction, techniques such as slow evaporation of the solvent or vapor diffusion can be employed. mdpi.com

Table 2: Summary of Purification Steps

| Step | Description | Purpose |

|---|---|---|

| Hot Filtration | Filtering the reaction mixture while hot. | To remove insoluble materials like excess reducing agent. google.com |

| Crystallization | Cooling the filtrate to induce crystal formation. | To separate the product from soluble impurities. google.com |

| Washing | Rinsing the crystals with cold water and/or organic solvents. | To remove residual impurities. |

Spectroscopic and Structural Characterization in Research Contexts

Electronic Absorption Spectroscopy (UV-Vis) Studies

Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of hexaammineruthenium(II). The UV-Vis spectrum of this complex is characterized by distinct bands that arise from different types of electronic transitions.

A prominent feature in the electronic spectrum of hexaammineruthenium(II) in solution is the intense charge-transfer-to-solvent (CTTS) band. researchgate.net This type of transition involves the transfer of an electron from the metal complex to the surrounding solvent molecules. The energy of this band is highly sensitive to the nature of the solvent. researchgate.net For instance, in aqueous solutions, the CTTS absorption band is a key characteristic. acs.orgnih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate and understand the CTTS absorption band of the hexaammineruthenium(II) ion in aqueous solution. researchgate.netacs.org These computational models, which can include a significant number of solvent molecules, help in providing a reasonable estimation of the CTTS band's position and shape. acs.orgnih.gov The broadening of the CTTS band is influenced by the interaction of the complex with the solvent environment. acs.org

In addition to CTTS bands, the UV-Vis spectrum of hexaammineruthenium(II) also displays ligand field (LF) bands, which correspond to d-d transitions within the ruthenium metal center. These transitions are typically of much lower intensity than CTTS bands. escholarship.org In aqueous solution, a low extinction coefficient absorption band at approximately 310 nm is assigned as the ¹T₂g ← ¹A₁g ligand field transition. researchgate.net Another band at around 390 nm is attributed to the ¹T₁g ← ¹A₁g transition. researchgate.net Analysis of these ligand field bands allows for the calculation of important parameters that describe the electronic structure of the complex, such as the crystal field splitting parameter (Δ) and the Racah parameter (B). researchgate.net For hexaammineruthenium(II), these have been determined to be approximately 26,800 cm⁻¹ and 454 cm⁻¹, respectively. researchgate.net

Table 1: Electronic Absorption Data for Hexaammineruthenium(II)

| Transition Type | Wavelength (nm) | Assignment | Reference |

| Ligand Field | ~310 | ¹T₂g ← ¹A₁g | researchgate.net |

| Ligand Field | ~390 | ¹T₁g ← ¹A₁g | researchgate.net |

Vibrational Spectroscopy for Ligand Environment Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the bonding and environment of the ammine (NH₃) ligands coordinated to the ruthenium center. The infrared spectrum of hexaammineruthenium(II) exhibits characteristic absorption bands corresponding to the vibrational modes of the coordinated ammonia (B1221849) molecules. cdnsciencepub.com These typically include N-H stretching frequencies in the range of 3119-3300 cm⁻¹. researchgate.net The positions and shapes of these bands can be influenced by factors such as hydrogen bonding interactions with the counter-ion or solvent molecules. uci.edu Detailed analysis of the IR spectra can help in understanding the symmetry of the complex and the strength of the Ru-N bonds. sci-hub.senih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. msu.eduanalyzetest.com For diamagnetic complexes like hexaammineruthenium(II), ¹H NMR spectroscopy can provide information about the protons of the ammine ligands. researchgate.net The chemical shift of these protons can be influenced by the electronic environment around the ruthenium center. In more complex systems involving hexaammineruthenium(II) as a component, 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between different parts of a molecule. numberanalytics.com While detailed NMR studies focusing solely on the simple hexaammineruthenium(II) cation are less common due to its high symmetry, the principles of NMR are crucial for characterizing its derivatives and reaction products. acs.orgredalyc.orgsoton.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is particularly sensitive to species with unpaired electrons. researchgate.net As hexaammineruthenium(II) is a d⁶ low-spin complex, it is diamagnetic and therefore EPR silent. However, its oxidized counterpart, hexaammineruthenium(III) (a d⁵ low-spin complex), is paramagnetic and gives a distinct EPR signal. acs.org EPR spectroscopy is therefore an invaluable tool for studying the redox chemistry of the hexaammineruthenium(II)/(III) couple. nih.govresearchgate.net The technique can be used to monitor the oxidation of Ru(II) to Ru(III) and to characterize the resulting paramagnetic species. researchgate.net The g-values and hyperfine coupling constants obtained from the EPR spectrum of hexaammineruthenium(III) provide detailed information about its electronic structure. acs.org The S₂ state of certain manganese clusters, which can be studied by EPR, provides an analogy for how this technique can probe paramagnetic centers. biust.ac.bw

X-ray Diffraction (XRD) for Solid-State Structural Determination

Table 2: Crystallographic Data for Hexaammineruthenium(II) Iodide

| Parameter | Value | Reference |

| Compound | [Ru(NH₃)₆]I₂ | acs.orgugr.es |

| Crystal System | Not specified in snippets | |

| Space Group | Not specified in snippets | |

| Ru-N Bond Lengths | Available from detailed crystallographic data | acs.org |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a compound. This method is crucial for confirming the stoichiometry of newly synthesized compounds, ensuring that the empirical formula aligns with the theoretical composition. In the study of hexaammineruthenium(II) complexes, elemental analysis provides definitive evidence of their composition and purity.

Research involving the synthesis of hexaammineruthenium(II) salts relies on elemental analysis to verify the successful formation of the desired product. By comparing the experimentally determined weight percentages of the constituent elements (ruthenium, nitrogen, hydrogen, and the corresponding halide) with the calculated theoretical values, researchers can confirm the stoichiometry of the complex.

A study on the reactions of hexaammineruthenium(II) provided detailed elemental analysis data for the chloride, bromide, and iodide salts. cdnsciencepub.com For hexaammineruthenium(II) chloride ([Ru(NH₃)₆]Cl₂), the theoretical and experimentally determined percentages were found to be in close agreement. The calculated values for chlorine, hydrogen, and nitrogen were 25.86%, 6.62%, and 30.65%, respectively. cdnsciencepub.com The experimental findings were reported as 26.05% for chlorine, 6.36% for hydrogen, and 31.05% for nitrogen, thereby confirming the chemical formula of the compound. cdnsciencepub.com

Similar confirmations were achieved for the bromide and iodide analogues. For hexaammineruthenium(II) bromide, the calculated values for hydrogen and nitrogen were 5.00% and 23.15%, while the found values were 5.06% and 23.68%, respectively. cdnsciencepub.com In the case of hexaammineruthenium(II) iodide, the theoretical percentages for hydrogen and nitrogen were 3.97% and 18.39%, with the experimental results being 4.21% and 18.68%. cdnsciencepub.com The close correlation between the calculated and found values in each case provides strong evidence for the successful synthesis and correct stoichiometric formulation of these hexaammineruthenium(II) salts.

Below is an interactive data table summarizing the elemental analysis findings for various hexaammineruthenium(II) salts as reported in the literature.

| Compound | Element | Calculated (%) | Found (%) | Reference |

| Hexaammineruthenium(II) chloride | Cl | 25.86 | 26.05 | cdnsciencepub.com |

| H | 6.62 | 6.36 | cdnsciencepub.com | |

| N | 30.65 | 31.05 | cdnsciencepub.com | |

| Hexaammineruthenium(II) bromide | H | 5.00 | 5.06 | cdnsciencepub.com |

| N | 23.15 | 23.68 | cdnsciencepub.com | |

| Hexaammineruthenium(II) iodide | H | 3.97 | 4.21 | cdnsciencepub.com |

| N | 18.39 | 18.68 | cdnsciencepub.com |

Electrochemical Behavior and Electron Transfer Mechanisms of Hexaammineruthenium Ii

Cyclic Voltammetry (CV) and Other Voltammetric Studies

Cyclic voltammetry is a powerful technique for investigating the electrochemical properties of species like hexaammineruthenium(II). maciassensors.com In a typical experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a switching potential and then back again, while the resulting current is measured. maciassensors.com For the hexaammineruthenium(II)/(III) couple, this process reveals key information about its redox behavior and the kinetics of electron transfer.

The hexaammineruthenium(II)/(III) couple is widely recognized as a classic example of a reversible one-electron redox system. iorodeo.comiorodeo.com This reversibility is evident in its cyclic voltammogram, which typically displays a "duck-like" shape with well-defined oxidation and reduction peaks. maciassensors.com

The key parameters that define this reversibility are the peak separation (ΔEₚ), which is the difference between the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ꜀), and the ratio of the anodic to cathodic peak currents (|Iₚₐ/Iₚ꜀|). For an ideal, reversible one-electron transfer process, the theoretical value for ΔEₚ is approximately 57/n mV (where n=1) at 25 °C, and the peak current ratio is unity. rsc.org Experimental studies on hexaammineruthenium consistently yield values close to these theoretical predictions, confirming its high degree of electrochemical reversibility. walisongo.ac.id

The formal redox potential (E°'), which provides a measure of the thermodynamic tendency of the species to be oxidized or reduced, can be estimated from the midpoint of the peak potentials (E₁/₂) in the cyclic voltammogram. rsc.org

Table 1: Typical Cyclic Voltammetry Parameters for the Hexaammineruthenium(II)/(III) Couple

| Parameter | Symbol | Typical Value | Significance |

| Peak Separation | ΔEₚ | ~60-80 mV | Close to the theoretical 59 mV for a reversible one-electron process. |

| Peak Current Ratio | |Iₚₐ/Iₚ꜀| | ~1.0 | Indicates that the product of the redox reaction is stable on the timescale of the experiment. walisongo.ac.id |

| Formal Potential vs. Ag/AgCl | E°' | ~ -0.1 to -0.2 V | Represents the equilibrium potential of the redox couple. |

Analysis of Electron Transfer Kinetics

The kinetics of heterogeneous electron transfer at the electrode surface can be quantified by the standard heterogeneous rate constant (k⁰). A large k⁰ value is indicative of fast kinetics and a reversible system. For the hexaammineruthenium(II)/(III) couple, k⁰ is known to be rapid, consistent with its classification as a reversible probe. nih.gov

The value of k⁰ can be determined from cyclic voltammetry data, often by analyzing the peak separation at various scan rates using methods like the one developed by Nicholson. torvergata.it However, reported values for k⁰ can vary significantly depending on the experimental conditions, particularly the nature and pretreatment of the electrode surface (e.g., glassy carbon, gold, or carbon nanotubes) and the technique used (e.g., conventional CV vs. fast-scan voltammetry or measurements at ultramicroelectrodes). torvergata.itresearchgate.net For instance, studies at ultramicroelectrodes have suggested k⁰ values can be as high as 10 cm s⁻¹, while fast-scan voltammetry on larger electrodes sometimes yields lower values in the range of 0.01–0.1 cm s⁻¹. researchgate.net This discrepancy is often attributed to factors like uncompensated solution resistance in fast-scan experiments. researchgate.net

Table 2: Reported Heterogeneous Rate Constants (k⁰) for the Hexaammineruthenium(II)/(III) Couple

| Electrode Material | k⁰ (cm/s) | Reference |

| SWCNT-modified Tungsten | 1.02 - 1.17 | torvergata.it |

| Glassy Carbon | 0.01 - 0.1 | researchgate.net |

| Platinum Ultramicroelectrode | > 10 | researchgate.net |

Electron Transfer Pathways and Theoretical Models

Electron transfer reactions are broadly categorized into two mechanisms: inner-sphere and outer-sphere. The specific pathway taken depends on the nature of the reactants, particularly the lability of their coordination spheres.

An inner-sphere electron transfer (ISET) mechanism is characterized by the formation of a bridged intermediate where a ligand is simultaneously bonded to both the oxidant and the reductant. libretexts.org This bridging ligand acts as a conduit for the electron to travel from the donor to the acceptor. libretexts.org

The hexaammineruthenium(II) complex is generally not considered to participate in inner-sphere pathways. Its six ammine ligands form a coordinatively saturated and substitutionally inert shell around the ruthenium center. These ligands lack available lone pairs to form a bond with a second metal center, and they are not easily displaced. Consequently, the formation of the required bridged intermediate is highly unfavorable. Studies investigating the reduction of various complexes by hexaammineruthenium(II) consistently point towards a mechanism that does not involve ligand bridging from the ruthenium complex. acs.org

The predominant pathway for hexaammineruthenium(II) is the outer-sphere electron transfer (OSET) mechanism. mdpi.com In an OSET reaction, the coordination shells of both the reductant and oxidant remain intact. wikipedia.org The electron "jumps" or "tunnels" from the donor to the acceptor when they are in sufficiently close proximity, without the formation of any covalent bonds between them. wikipedia.org

The hexaammineruthenium(II)/(III) couple is considered an archetypal example of a pure outer-sphere redox system. rsc.orgmdpi.com Its inert coordination sphere prevents the inner-sphere pathway, leaving the outer-sphere mechanism as the only viable route. This makes it an ideal probe for studying electron transfer at electrode surfaces where specific chemical interactions are to be minimized. mdpi.com Numerous kinetic studies of reactions involving hexaammineruthenium(II), such as the reduction of iron-sulfur proteins like rubredoxin, have been successfully interpreted using an outer-sphere model. pnas.orgnih.gov

The rates of outer-sphere electron transfer reactions are successfully described by Marcus theory, which was developed by Rudolph A. Marcus, who won the Nobel Prize for this work. wikipedia.org The theory explains the rate of electron transfer in terms of two key parameters: the standard Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). libretexts.org

The reorganization energy is the energy required to change the bond lengths and the orientation of solvent molecules from the equilibrium configuration of the reactants to that of the products, without the electron actually being transferred. wikipedia.org It has two components: an inner-sphere contribution (λᵢ) from changes in bond lengths and angles within the complex, and an outer-sphere contribution (λₒ) from the reorientation of the surrounding solvent molecules. libretexts.org

The Marcus equation for the activation free energy (ΔG‡) is: ΔG‡ = (λ + ΔG°)² / 4λ

This equation shows that the rate of electron transfer depends parabolically on the driving force of the reaction. The hexaammineruthenium(II)/(III) self-exchange reaction has been a key system for testing and validating Marcus theory. caltech.eduacs.org The small change in the Ru-N bond length between the Ru(II) and Ru(III) states leads to a relatively small inner-sphere reorganization energy, and its simple, spherical nature allows for straightforward theoretical modeling of the solvent reorganization. acs.org Classical, semiclassical, and quantum mechanical versions of the theory have been applied to this system to evaluate and compare calculated and experimental reaction rates. caltech.edu

Electrochemical Impedance Spectroscopy (EIS) Investigations of Interface Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate processes occurring at the electrode-electrolyte interface. mdpi.com By applying a small sinusoidal voltage perturbation over a wide range of frequencies, the impedance of the electrochemical system can be measured, providing detailed information about charge transfer resistance, double-layer capacitance, and diffusion processes. mdpi.comnih.gov The resulting data is often modeled using electrical equivalent circuits, such as the Randles circuit, to quantify these interfacial phenomena. mdpi.com

When studying interface phenomena with hexaammineruthenium(II) ([Ru(NH₃)₆]²⁺) and its oxidized form, hexaammineruthenium(III) ([Ru(NH₃)₆]³⁺), EIS allows for the characterization of the electrode surface and the electron transfer kinetics of this redox couple. nih.gov The charge transfer resistance (Rct), a key parameter obtained from EIS, is inversely proportional to the rate of electron transfer at the electrode surface. mdpi.com Modifications to the electrode surface, for instance, with self-assembled monolayers (SAMs) or nanomaterials, can significantly alter the Rct, indicating a change in the blocking ability or catalytic activity of the surface towards the [Ru(NH₃)₆]³⁺/²⁺ couple. researchgate.net

For example, studies have shown that SAMs on gold electrodes can block the electron transfer of the [Ru(NH₃)₆]³⁺/²⁺ redox probe, leading to an increase in Rct. researchgate.net The degree of surface coverage by the SAM can be estimated from the impedance data. researchgate.net Conversely, modifying an electrode with materials that enhance the electroactive surface area can lead to a decrease in Rct. mdpi.com It is crucial to consider changes in the electroactive area when interpreting Rct values to distinguish between an increase in the intrinsic rate of electron transfer and an increase in the available surface for the reaction. mdpi.com

The choice of the redox probe itself is critical for stable and reliable EIS measurements. The [Ru(NH₃)₆]³⁺/²⁺ couple has been highlighted as a stable alternative to the more commonly used ferro/ferricyanide couple, especially for gold electrodes where the latter can cause corrosion and surface damage over time. nih.gov This stability makes hexaammineruthenium an excellent tool for long-term impedimetric studies and biosensing applications. nih.gov

The following table presents a summary of parameters often investigated using EIS with the hexaammineruthenium redox couple:

| Parameter | Description | Significance in Interface Studies |

| Charge Transfer Resistance (Rct) | Resistance to the flow of electrons across the electrode-electrolyte interface. | Indicates the kinetic facility of the redox reaction. A lower Rct suggests faster electron transfer. |

| Double-Layer Capacitance (Cdl) | Capacitance formed at the interface between the electrode and the electrolyte. | Reflects the surface area and the nature of the ionic layer at the electrode surface. |

| Warburg Impedance (Zw) | Impedance related to the diffusion of the redox species to and from the electrode surface. | Becomes significant at low frequencies and provides information on mass transport limitations. mdpi.com |

| Solution Resistance (Rs) | Resistance of the electrolyte solution between the working and reference electrodes. | An intrinsic property of the experimental setup that needs to be accounted for in the analysis. mdpi.com |

Role as a Universal Redox Probe in Advanced Electroanalytical Techniques

The hexaammineruthenium(II)/(III) redox couple serves as a universal and convenient probe in a variety of advanced electroanalytical techniques due to its well-behaved electrochemical characteristics. mdpi.com Its electron transfer process is typically a simple, outer-sphere mechanism, meaning the complex does not need to directly adsorb onto the electrode surface to exchange electrons. nih.gov This behavior, combined with its stability, makes it an ideal system for studying fundamental electrochemical processes and for characterizing electrode surfaces. nih.govmdpi.com

Evaluation of Electrode Surface Area and Properties

Hexaammineruthenium(II)/(III) is widely employed to estimate the electroactive surface area of electrodes. mdpi.comrsc.org By using techniques like cyclic voltammetry (CV), the peak current of the redox reaction can be related to the electrode area through the Randles-Sevcik equation for a reversible, diffusion-controlled process. rsc.orgwalisongo.ac.id A plot of the peak current versus the square root of the scan rate should yield a straight line, the slope of which is proportional to the electroactive surface area. walisongo.ac.id

This method is invaluable for comparing the performance of different electrode materials or modifications. For instance, the modification of an electrode with nanomaterials is expected to increase the electroactive surface area, which would be reflected in an increased peak current for the hexaammineruthenium redox reaction. mdpi.commdpi.com This allows researchers to quantify the enhancement in surface area and distinguish it from improvements in catalytic activity. mdpi.com

The table below summarizes findings from a study that used hexaammineruthenium(III) to evaluate the electroactive surface area of modified glassy carbon electrodes (GCE).

| Electrode Modification | Amount of Immobilized Microporous Carbon | Calculated Electroactive Surface Area |

| Bare GCE | 0 µg | Baseline |

| MC/GCE | Increasing amounts | Increased with the amount of microporous carbon, eventually plateauing. rsc.org |

Data adapted from a study on microporous carbon modified electrodes, illustrating the trend of increasing electroactive surface area with modifier concentration as determined using the hexaammineruthenium(III) probe. rsc.org

Furthermore, the electrochemical response of the [Ru(NH₃)₆]³⁺/²⁺ couple can provide insights into the surface properties of the electrode. The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram is an indicator of the electron transfer kinetics. For a fast, reversible one-electron process, the theoretical ΔEp is approximately 59 mV at room temperature. Deviations from this value can indicate slower kinetics, which may be influenced by the electrode material or surface contaminants.

Assessment of Mass Transport Capabilities in Electrochemical Systems

The hexaammineruthenium(II)/(III) couple is also instrumental in assessing mass transport in various electrochemical setups. researchgate.net In systems like microfluidic channels and at microelectrodes, where mass transport can differ significantly from that in a standard quiescent bulk solution, a well-characterized redox probe is essential for validating theoretical models and understanding the system's behavior. researchgate.netsoton.ac.uk

Because the reduction of [Ru(NH₃)₆]³⁺ is a diffusion-controlled process, it can be used to probe the efficiency of mass transport to the electrode surface. nih.govwalisongo.ac.id In techniques like chronoamperometry at microelectrodes, the current response over time is directly related to the diffusion of the hexaammineruthenium ions to the electrode. This allows for the determination of diffusion coefficients and the characterization of the mass transport regime (e.g., linear vs. hemispherical diffusion). nih.gov

A study utilizing a reversible hexaammineruthenium(II/III) redox couple measured and modeled the mass-transport impedance at channel electrodes to test the validity of common assumptions in these systems. researchgate.net This highlights the role of the redox probe as a benchmark for characterizing the hydrodynamic conditions in complex electrochemical cells.

Comparative Studies with Other Redox Couples

The electrochemical behavior of hexaammineruthenium(II)/(III) is often compared with other common redox couples, most notably the ferrocyanide/ferricyanide ([Fe(CN)₆]⁴⁻/³⁻) system. muni.czresearchgate.net These comparative studies are crucial for understanding the influence of the redox probe's properties, such as charge and interaction with the electrode surface, on the observed electrochemical response.

A key difference lies in their charge: the hexaammineruthenium couple involves cationic species ([Ru(NH₃)₆]²⁺ and [Ru(NH₃)₆]³⁺), while the ferro/ferricyanide couple involves anionic species ([Fe(CN)₆]⁴⁻ and [Fe(CN)₆]³⁻). researchgate.net This difference in charge can lead to different interactions with charged or modified electrode surfaces, influencing the electron transfer rate and the shape of the voltammetric response.

One of the most significant advantages of the hexaammineruthenium couple, particularly in studies involving gold electrodes, is its superior stability. nih.gov The ferro/ferricyanide couple has been shown to cause corrosion of gold electrodes, which can alter the electrode surface and lead to unreliable measurements over time. nih.govacs.org In contrast, hexaammineruthenium is considered a more stable and non-corrosive alternative, making it preferable for long-term experiments and for applications in biosensing where a stable and well-defined electrode surface is paramount. nih.gov

The following table provides a comparative overview of key characteristics of the hexaammineruthenium and ferro/ferricyanide redox couples.

| Characteristic | Hexaammineruthenium(II)/(III) | Ferrocyanide/Ferricyanide |

| Charge of Species | Cationic ([Ru(NH₃)₆]²⁺/³⁺) researchgate.net | Anionic ([Fe(CN)₆]⁴⁻/³⁻) researchgate.net |

| Electron Transfer Type | Outer-sphere nih.gov | Often considered outer-sphere, but can show surface interactions. mdpi.com |

| Stability with Gold Electrodes | High stability, non-corrosive. nih.gov | Can cause corrosion and surface damage. nih.govacs.org |

| Common Application | Stable probe for EIS, surface area determination, biosensing. nih.govmdpi.com | Widely used but with caution on certain electrode materials. researchgate.net |

Theoretical and Computational Chemistry Studies on Hexaammineruthenium Ii

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock-Slater)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in understanding the properties of hexaammineruthenium(II). buffalo.eduq-chem.comresearchgate.net These computational approaches provide a detailed picture of the electronic structure and geometry of the complex. buffalo.eduq-chem.com DFT has become a popular tool due to its balance of computational cost and accuracy in accounting for electron correlation, which is overlooked in the simpler Hartree-Fock method. q-chem.comresearchgate.net In the Kohn-Sham formulation of DFT, the electron density is described by a set of orbitals combined into a single Slater determinant, similar to the Hartree-Fock approach. stackexchange.com

Theoretical studies have provided significant insights into the electronic configuration of hexaammineruthenium(II). As a d⁶ low-spin complex, its Ru 4d orbitals are split by the octahedral ligand field into lower-energy t₂g and higher-energy e_g orbitals. In the ground state, the t₂g orbitals are fully occupied, and the e_g orbitals are unoccupied. nih.gov

Molecular orbital analysis reveals the nature of the bonding between the ruthenium center and the ammonia (B1221849) ligands. The occupied molecular orbitals with significant metal character are primarily of t₂g symmetry, resulting from the interaction between the Ru 4d orbitals and the ligand σ orbitals. nih.govlibretexts.org For instance, in the related hexaammineruthenium(III) complex, DFT calculations have shown that the 4d(σ) orbitals have contributions from Ru 5s, Ru 4d, N 2p, and H 1s atomic orbitals. nih.gov Time-dependent DFT (TD-DFT) has been employed to study the excited states, which is crucial for understanding the complex's spectroscopic properties. ohio-state.edu

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in the hexaammineruthenium(II) complex. uni-muenchen.deufba.br Geometry optimization calculations, often performed using DFT with functionals like B3LYP, help to find the minimum energy structure. acs.orgresearchgate.net For the hexaammineruthenium(II) ion in aqueous solution, cluster models that include explicit water molecules have been used to optimize the geometry of the solvated complex. acs.orgresearchgate.net These calculations are essential for accurately predicting other properties, such as vibrational frequencies and spectroscopic behavior. acs.org Conformational analysis, while more critical for larger, flexible molecules, ensures that the global minimum energy structure is identified rather than a local minimum. uni-muenchen.deufba.br The process often involves exploring the potential energy surface by systematically changing bond lengths, angles, and dihedral angles. ufba.br

Molecular Dynamics Simulations for Solvation Structure and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of hexaammineruthenium(II) in solution. uci.edudiva-portal.orgrsc.org These simulations model the movement of the complex and surrounding solvent molecules over time, providing insights into the solvation shell structure and the dynamics of solvent exchange. uci.edudiva-portal.org

Classical MD simulations have been used to investigate the solvation of related ruthenium complexes in various polar solutions and their interactions with counterions. diva-portal.org For a more accurate description, quantum mechanics/molecular mechanics (QM/MM) MD simulations can be employed. mdpi.comnsf.gov In this approach, the central complex is treated with quantum mechanics, while the surrounding solvent is modeled using classical mechanics. mdpi.com This method allows for a detailed analysis of the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the central metal ion. diva-portal.orgnsf.gov Studies on similar systems have shown that the choice of the computational method, particularly the partial atomic charges used in classical simulations, can significantly influence the resulting solvation structure. rsc.org

Simulation of Spectroscopic and Electrochemical Properties

Computational chemistry plays a crucial role in simulating and interpreting the spectroscopic and electrochemical properties of hexaammineruthenium(II). acs.orgnih.gov

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra. acs.orgresearchgate.net For hexaammineruthenium(II) in aqueous solution, a cluster ab initio quantum chemistry approach has been developed to simulate the charge-transfer-to-solvent (CTTS) absorption band. acs.orgresearchgate.net This involves using TD-DFT with long-range corrected functionals, such as LC-BLYP, to calculate the vertical transition energies. acs.orgresearchgate.net The ground state geometry and vibrational frequencies, which are necessary for simulating the band shape, are calculated using DFT with functionals like B3LYP. acs.org

Simulations can also provide insights into the electrochemical behavior of the complex. For instance, the standard oxidation potential for the Ru(II)/Ru(III) couple has been determined experimentally and can be a target for theoretical prediction. researchgate.net The electrochemical properties are influenced by factors such as the solvent and the supporting electrolyte, which can be modeled in computational studies. researchgate.netresearchgate.net The interaction of hexaammineruthenium with electrode surfaces, a key aspect of its use as a redox probe in biosensors, can also be investigated through simulation. nih.govmmu.ac.ukacs.org

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations can be used to predict the reactivity of hexaammineruthenium(II) and to elucidate the mechanisms of its reactions. researchgate.netresearchgate.net For example, the kinetics of electron transfer reactions involving the hexaammineruthenium(II)/(III) couple have been studied extensively. researchgate.netresearchgate.net Computational models can help to understand the factors that control the rate of these reactions, such as the reorganization energy of the solvent and the electronic coupling between the reactants.

Mechanistic studies often involve mapping out the potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation barriers, which determine the reaction rate. For instance, in the context of its use in biosensing, understanding the mechanism of electron transfer at an electrode surface is crucial. nih.govmmu.ac.ukacs.org DFT calculations can be used to model the interaction of the complex with the electrode material and to investigate the pathway of electron transfer. mmu.ac.uk The reactivity of hexaammineruthenium(II) can also be influenced by its interaction with other species in solution, and these interactions can be modeled using computational methods. researchgate.net

Reactivity and Reaction Dynamics of Hexaammineruthenium Ii Complexes

The hexaammineruthenium(II) ion, [Ru(NH₃)₆]²⁺, is a classic example of a substitution-inert d⁶ low-spin complex. Its reactivity is central to understanding the behavior of second-row transition metals and provides a rich basis for studying ligand substitution, electron transfer, and the formation of more complex species.

Catalytic Applications of Hexaammineruthenium Ii in Chemical Transformations

Homogeneous Catalysis Research

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. khanacademy.org Hexaammineruthenium(II) has been investigated for its catalytic role in several key transformations in solution.

The hexaammineruthenium(III) complex, closely related to the (II) state, has been shown to act as a two-electron catalyst for the oxidation of water to produce dioxygen (O2). oup.com This process is fundamental to artificial photosynthesis and the development of clean energy systems. researchgate.netmdpi.com Research has demonstrated that the catalytic cycle can proceed through both homogeneous and heterogeneous pathways. oup.com The proposed mechanism for oxygen evolution involves the interaction of two molecules of the ruthenium complex, forming a peroxo-bridged intermediate with a higher oxidation state of ruthenium. oup.com

While early research with some single-site ruthenium complexes showed limited success in water oxidation, the "blue dimer," a dinuclear ruthenium complex, was the first demonstrated homogeneous ruthenium catalyst for this reaction. mdpi.com Subsequent studies have shown that mononuclear ruthenium complexes can also be effective water oxidation catalysts. mdpi.comosti.govresearchgate.net The catalytic activity of these complexes is often evaluated by adding an excess of a chemical oxidant, such as cerium(IV), to an aqueous solution of the ruthenium complex and measuring the evolved oxygen. oup.com

Hexaammineruthenium(II) is recognized as a catalyst for hydrogenation reactions. medchemexpress.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com This class of reactions involves the addition of hydrogen across a double or triple bond in a substrate, a fundamental process in organic synthesis. youtube.com The catalytic process typically involves the activation of molecular hydrogen by the metal center, facilitating its addition to the unsaturated substrate. youtube.com While specific examples detailing the use of hexaammineruthenium(II) in hydrogenation are not extensively elaborated in the provided search results, its classification as a hydrogenation catalyst is noted. medchemexpress.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com It is important to distinguish between homogeneous and heterogeneous catalysis in hydrogenation, as the true catalytic species can sometimes be ruthenium metal particles formed in situ from a homogeneous precursor. nih.gov

Hexaammineruthenium(II) also functions as a catalyst for isomerization reactions. medchemexpress.commedchemexpress.comsigmaaldrich.commedchemexpress.com Isomerization involves the intramolecular rearrangement of atoms to form a different isomer of the starting molecule. Aqueous ruthenium(II) complexes have been shown to catalyze the isomerization of allylic alcohols and ethers. caltech.edu The mechanism of these reactions can be investigated using labeling experiments to trace the movement of atoms. caltech.edu

Beyond water oxidation, hexaammineruthenium(II) is involved in other oxidation and reduction (redox) reactions. medchemexpress.commedchemexpress.comsigmaaldrich.comsigmaaldrich.comacs.org The hexaammineruthenium(II)/(III) couple is a well-studied redox system in electrochemistry. nih.govsamaterials.com The kinetics of the reduction of hexaammineruthenium(III) have been studied at various electrodes, showing a dependence on the electrolyte composition. nih.gov The complex can also participate in reactions involving other metal complexes, such as the reaction between hexaammineruthenium(II) and (ethylenediaminetetraacetato)iron(III). acs.org Additionally, reactions of nitrosylpentaammineruthenium(II) with hexaammineruthenium(III) can lead to the formation of dinitrogen complexes. acs.org

Heterogeneous Catalysis and Surface Immobilization Strategies

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. khanacademy.orgnih.govthe-innovation.org This approach offers advantages in catalyst separation and recycling. researchgate.net

Hexaammineruthenium(II) can be immobilized on electrode surfaces to create modified electrodes with specific catalytic or sensing properties. scienggj.org This is a key strategy in the development of electrochemical sensors and devices. uidaho.edu One common method involves incorporating the complex into a polymer film, such as Nafion®, which is then coated onto an electrode. scienggj.org The electrochemical behavior of these modified electrodes can be studied using techniques like cyclic voltammetry to understand the electron transfer processes. scienggj.org

The immobilization can be achieved through various interactions, including electrostatic forces. mdpi.com For instance, negatively charged gel layers deposited on conducting surfaces can accumulate the positively charged hexaammineruthenium(II)/(III) ions. acs.org The oxidation state of the immobilized ruthenium complex can then be controlled by applying an appropriate potential, which can even trigger physical changes in the gel layer, such as swelling or shrinking. acs.org This principle is utilized in creating responsive materials and sensors. acs.org

The stability of the immobilized species is crucial for the performance of the modified electrode. mdpi.com Research has shown that using hexaammineruthenium(II)/(III) as a redox probe can offer greater stability for impedimetric biosensing with gold electrodes compared to the commonly used hexacyanoferrate(II)/(III) pair, which can cause corrosion. nih.gov The immobilization of nucleic acid probes on electrode surfaces, sometimes in conjunction with redox reporters like hexaammineruthenium(III), is a common strategy in the development of electrochemical biosensors for detecting specific DNA or RNA sequences. uidaho.edursc.org

Hexaammineruthenium(II) Not Utilized as a Primary Catalyst in PEM Fuel Cells

Extensive research into the catalytic applications of hexaammineruthenium(II) reveals its predominant role as a redox mediator in electrochemical studies rather than as a primary electrocatalyst in energy conversion systems like Proton Exchange Membrane (PEM) Fuel Cells. Scientific literature does not support the use of hexaammineruthenium(II) as a direct catalyst for the core reactions within PEM fuel cells, such as the hydrogen oxidation reaction (HOR) or the oxygen reduction reaction (ORR).

Current research and development of electrocatalysts for PEM fuel cells are centered on platinum-based materials, their alloys, and emerging platinum-group-metal-free alternatives. frontiersin.orgmdpi.com These materials are chosen for their high catalytic activity and stability in the demanding environment of a fuel cell. mdpi.com

While hexaammineruthenium(II) and its corresponding (III) oxidation state are frequently employed as a reversible redox couple to probe the electrochemical properties of various electrode materials, this function is distinct from that of a primary catalyst that facilitates the main fuel cell reactions. researchgate.netresearchgate.net For instance, it is used to assess the electron transfer kinetics and surface characteristics of potential electrode materials. researchgate.net

There is no available data in the reviewed literature detailing the performance, catalytic cycles, or turnover frequencies of hexaammineruthenium(II) in the specific context of PEM fuel cell electrocatalysis. The compound's established application lies in fundamental electrochemical research, providing insights into the behavior of other materials, rather than participating directly as a catalyst in the energy-generating processes of PEM fuel cells. researchgate.netresearchgate.net

Therefore, an article focusing on the "Electrocatalytic Applications of Hexaammineruthenium(II) in Energy Conversion Systems (e.g., PEM Fuel Cells)" cannot be generated as the foundational premise is not substantiated by current scientific findings.

Supramolecular Assemblies and Material Science Integrations of Hexaammineruthenium Ii

Integration into Host-Guest Systems and Molecular Recognition

The integration of hexaammineruthenium(II) into host-guest systems is a prominent area of research, leveraging its cationic nature and size to fit within the cavities of macrocyclic hosts. Cucurbit[n]urils (CB[n]), a family of barrel-shaped macrocycles, are particularly effective hosts. nih.gov Their carbonyl-fringed portals and hydrophobic cavity can encapsulate guest molecules, including organometallic complexes. nih.govnih.gov

Studies have investigated the binding of ruthenium(II) arene complexes with cucurbit nih.govuril (CB nih.gov) and cucurbit kaust.edu.sauril (CB kaust.edu.sa), demonstrating the formation of stable host-guest interactions. nih.gov These interactions can be exploited in drug delivery systems to enhance solubility and stability. nih.govfrontiersin.org The binding affinity is significant, with research establishing reference compounds to determine CB nih.gov binding affinities across a wide range, from millimolar (mM) to femtomolar (fM), using techniques like fluorescence spectroscopy and isothermal titration calorimetry (ITC). constructor.university The host-guest binding can also influence the intrinsic properties of the metal complex; for instance, encapsulating a methylpyridinium-functionalized Co(II)-terpyridine complex within cucurbit nih.govuril was shown to shift the spin equilibrium of the cobalt center. rsc.org This demonstrates that the secondary coordination sphere, as defined by the host molecule, can modulate the electronic properties of the guest.

| Host Molecule | Guest Type | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| Cucurbit nih.govuril (CB nih.gov) | Ruthenium(II) arene complexes | Forms stable host-guest complexes. | Drug delivery vehicles to improve chemical stability. | nih.gov |

| Cucurbit kaust.edu.sauril (CB kaust.edu.sa) | Ruthenium(II) arene complexes | Shows clear preference for specific complex geometries compared to CB nih.gov. | Selective molecular recognition. | nih.gov |

| Cucurbit mdpi.comuril (CB mdpi.com) | CO₂ on a gold surface | Increases local CO₂ concentration at the metal interface, influencing electrocatalysis. | Modulating electrocatalytic pathways. | nih.gov |

| Cucurbit nih.govuril (CB nih.gov) | Co(II)-terpyridine complex | Shifts the spin equilibrium to the low-spin state. | Modulation of magnetic properties in molecular switches. | rsc.org |

Hybrid Materials and Nanocomposites Featuring Hexaammineruthenium(II)

Hexaammineruthenium(II) is incorporated into various materials to create functional hybrids and nanocomposites, where its electrochemical activity is a key attribute.

Vanadium(V) oxide (V₂O₅) xerogels possess a layered structure similar to clays, allowing them to intercalate various guest species, including atoms and molecules. iphy.ac.cn Combining polyvanadic acid with materials like bentonite (B74815) clay yields novel composite xerogels. scribd.com These composites are insoluble in water, unlike pure vanadium oxide films, making them suitable for aqueous applications. scribd.comscielo.br

When these composite materials are used as modified electrodes, they exhibit enhanced electrochemical signals in the presence of electroactive species like the hexaammineruthenium(II) complex. scielo.brresearchgate.net This enhancement is a direct result of the complex's intercalation into the interlamellar space of the layered material. scribd.comscielo.brresearchgate.net The process involves the insertion of the cationic ruthenium complex between the vanadium oxide and silicate (B1173343) layers, facilitating charge transport and improving the electrochemical response. scielo.brresearchgate.net

Metal-Organic Frameworks (MOFs) are porous crystalline polymers constructed from metal ions or clusters linked by organic ligands. wikipedia.org The integration of functional molecules like ruthenium complexes into MOFs can create materials with tailored properties for catalysis, sensing, and light-harvesting. rsc.org

Ruthenium(II) complexes can be incorporated into MOF structures, such as UiO-67, using several synthetic methods, including post-synthetic functionalization and linker exchange. rsc.org Functionalizing MOFs with cyclometalated ruthenium(II) complexes has been shown to produce materials with strong visible light absorption, extending significantly further into the visible spectrum compared to MOFs functionalized with standard polypyridyl ruthenium complexes. rsc.org While many studies use hexaammineruthenium(II)/(III) as an external redox probe to characterize MOF-modified electrodes, direct integration within the MOF structure harnesses the complex's properties for intrinsic functionality. encyclopedia.pubresearchgate.net For example, conductive 2D MOFs have been developed for chemiresistive sensing, an application area where integrated redox-active species could enhance performance. acs.org

Fabrication of Molecular Devices and Advanced Sensors

The reliable and well-understood redox behavior of the hexaammineruthenium(II)/(III) couple makes it a cornerstone in the development of molecular-scale devices, particularly advanced electrochemical sensors.

Hexaammineruthenium(II)/(III) is widely used as a redox probe in electrochemical biosensors, especially those employing electrochemical impedance spectroscopy (EIS). nih.govama-science.org A key advantage of this redox couple is its stability and non-corrosive nature towards gold electrodes, a common material in biosensor fabrication. kaust.edu.sanih.govnih.gov This is a significant improvement over the frequently used hexacyanoferrate(II)/(III) couple, which can cause corrosion and lead to unstable signals. kaust.edu.sanih.govnih.gov

Mechanistic studies have explored innovative ways to utilize this probe. One such method involves the in-situ generation of hexaammineruthenium(II) from hexaammineruthenium(III) by applying a specific DC bias during the measurement. nih.govama-science.org This technique ensures a stable and appropriate concentration of the active redox species at the electrode surface. nih.gov This approach has been successfully applied to impedimetric biosensors for detecting targets like human IgG and cortisol, achieving detection ranges suitable for diagnostic applications. nih.govama-science.org The hexaammineruthenium redox couple is also used to characterize various sensor modifications, including those with polyaniline-gold nanoparticle composites and Ti₃C₂-MXene nanosheets, confirming its versatility across different sensor platforms. mdpi.comnih.gov

| Sensor Type | Analyte | Role of [Ru(NH₃)₆]²⁺/³⁺ | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Impedimetric Biosensor | Human IgG | Redox probe (in-situ generation) | Stable measurements on gold electrodes; linear range from 11.3 ng/mL to 113 µg/mL. | nih.gov |

| Impedimetric Biosensor | Cortisol | Redox probe (in-situ generation) | Overcomes corrosion issues of hexacyanoferrate; linear range from 1x10⁻¹¹ to 1x10⁻⁷ mol/L. | ama-science.org |

| Impedimetric Biosensor | Glial Fibrillary Acidic Protein (GFAP) | Redox probe | Offers stable impedimetric signals without compromising electrode integrity. | kaust.edu.sa |

| Nanocomposite Sensor (PANI/AuNPs) | Dopamine | Redox probe for surface characterization | Used to characterize the sensor surface during fabrication. | mdpi.com |

| Thin-Layer Cell Coulometry | Redox-active iron on asbestos (B1170538) fibers | Reducing mediator | Quantified Fe(II) and Fe(III) on fiber surfaces. | nih.gov |

Hexaammineruthenium(II) plays a role in fundamental studies of photoelectrochemical systems, where light is used to drive chemical reactions at semiconductor electrodes. Research has detailed the photooxidation of hexaammineruthenium(II) at n-type silicon photoanodes. acs.orgdntb.gov.ua In these systems, the silicon surface is often derivatized, for example with ferrocene, to protect it from photoanodic corrosion in aqueous media and to mediate charge transfer. acs.orgresearchgate.net

Upon illumination, the semiconductor generates electron-hole pairs. The holes migrate to the surface and oxidize the surface-attached mediator, which in turn oxidizes hexaammineruthenium(II) in the solution. acs.org The photochemistry of hexaammineruthenium(II) itself in aqueous solution has also been a subject of study, providing insights into its excited states and light-driven reactivity. acs.org Furthermore, its interaction with other photoactive molecules, such as tris(2,2'-bipyridyl)ruthenium(II), has been used to probe reaction mechanisms. In studies of electrochemiluminescence, the disappearance of light in the presence of hexaammineruthenium(III) as a one-electron oxidant helped to elucidate the presence of a powerful reducing agent. nih.gov

Interactions with Biomolecules in Mechanistic Studies

Fundamental Electron Transfer to Redox Proteins (e.g., Cytochrome Oxidase, FAD-dependent Glucose Dehydrogenases)

Hexaammineruthenium(II) serves as an efficient electron donor to various redox-active proteins, facilitating the study of their electron transfer pathways. Its interactions are typically characterized by outer-sphere electron transfer, where the electron moves from the ruthenium complex to the protein's redox center without the formation of a covalent bond.

Cytochrome Oxidase: The anaerobic reduction of beef heart mitochondrial cytochrome c oxidase by hexaammineruthenium(II) has been shown to be a biphasic process. Kinetic studies reveal a fast phase and a slow phase. The fast phase is attributed to the reduction of heme a3, while the slow phase corresponds to the reduction of heme a. The slow phase exhibits second-order kinetics with respect to the enzyme concentration, suggesting a mechanism involving intermolecular electron transfer between enzyme molecules.

| Kinetic Phase | Associated Heme Center | Rate Constant (25 °C) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

|---|---|---|---|---|

| Fast Phase | Heme a3 | Linearly dependent on [Ru(NH₃)₆]²⁺ | - | - |

| Slow Phase | Heme a | (1.04 ± 0.06) x 10⁵ M⁻¹s⁻¹ | 16.6 ± 0.6 kcal·mol⁻¹ | +20.2 ± 2.0 cal·deg⁻¹·mol⁻¹ |

FAD-dependent Glucose Dehydrogenases (FADGDHs): The ability of hexaammineruthenium to mediate electron transfer with FADGDHs is dependent on the enzyme's structure. Bacterial FADGDH, which possesses a multi-heme cytochrome c-type subunit, can effectively accept electrons from hexaammineruthenium(III). In contrast, fungal FADGDH, which lacks this subunit and has a more buried active site, does not show significant electron transfer with the positively charged hexaammineruthenium(III). This difference highlights the importance of the protein structure in facilitating interactions with small redox mediators. However, strategic mutations in fungal FADGDH can introduce a negative charge near the pathway to the FAD cofactor, thereby attracting the positively charged hexaammineruthenium(III) and enabling electron transfer.

Mechanistic Investigations of DNA and Protein Binding Dynamics

The highly positive charge of the hexaammineruthenium ion facilitates its interaction with negatively charged biomolecules like DNA and proteins, primarily through electrostatic forces.

DNA Binding: Hexaammineruthenium(III) is known to bind to DNA electrostatically, interacting with the negatively charged phosphate (B84403) backbone. rsc.orgacs.org This interaction is fundamental to its use as a redox marker for quantifying DNA on electrode surfaces. rsc.orgrsc.org Beyond simple electrostatic binding, crystallographic studies have shown more specific interactions. Hexaammineruthenium(III) can form hydrogen bonds with the N7 of guanine (B1146940) and adenine (B156593) bases. nih.gov This interaction with adenine can induce a tautomeric shift from the amino to the imino form, leading to a disruption of the standard A·T Watson-Crick base pairing. nih.govnih.gov Furthermore, hexaammineruthenium(III) is a potent inducer of the transition from the canonical B-DNA conformation to the left-handed Z-DNA conformation, particularly in polynucleotides with alternating purine-pyrimidine sequences. nih.gov The binding site size of hexaammineruthenium(III) on DNA can vary depending on the DNA packing density on a surface. rsc.org

| Interaction Type | DNA Moiety Involved | Consequence of Interaction | Reference |

|---|---|---|---|

| Electrostatic | Phosphate backbone | Accumulation on DNA; basis for use as a redox marker. | rsc.orgacs.org |

| Hydrogen Bonding | N7 of guanine and adenine | Stabilization of the complex on the DNA surface. | nih.gov |

| Conformational Change | Alternating purine-pyrimidine sequences | Induction of B-DNA to Z-DNA transition. | nih.gov |

| Base Pair Disruption | Adenine | Induction of a tautomeric shift, disrupting A·T pairing. | nih.govnih.gov |

Protein Binding: While specific mechanistic studies on hexaammineruthenium(II) binding to a wide range of proteins are less common than for DNA, the primary mode of interaction is understood to be electrostatic. The positive charge of the complex is attracted to negatively charged regions on the protein surface, which are typically defined by the presence of acidic amino acid residues such as aspartate and glutamate. This non-covalent, outer-sphere binding is crucial for its function as a redox probe, as it allows for electron transfer to occur without significant perturbation of the protein's native structure. Studies with other ruthenium complexes have demonstrated binding to serum proteins like albumin and transferrin, suggesting that such interactions can be significant for the biological activity of these types of compounds. nih.gov

Utilization as a Redox Probe in Biological Electron Transfer Research

The well-behaved electrochemistry and the outer-sphere nature of its electron transfer reactions make hexaammineruthenium(II)/(III) an excellent redox probe for studying biological systems.

Its primary utility lies in its ability to accept or donate a single electron with minimal structural change, a characteristic of an outer-sphere redox agent. libretexts.org This allows researchers to study the intrinsic electron transfer properties of a biological system without complications from ligand exchange or inner-sphere coordination. The hexaammineruthenium(II)/(III) couple is often used as a standard in electrochemical studies of biomolecules. nih.gov For instance, it has been used as an alternative to the hexacyanoferrate(II)/(III) couple in electrochemical impedance spectroscopy for biosensing applications, as it does not cause corrosion of gold electrodes. nih.gov

In mechanistic studies, hexaammineruthenium(II) is used to determine the reduction potentials of redox centers in proteins and to measure the rates of electron transfer. By varying the concentration of hexaammineruthenium(II), the kinetics of reduction of a protein's active site can be studied, providing insights into the accessibility and reactivity of that site. Its use in studying intervalence transfer in mixed-valence complexes, where it forms an outer-sphere complex with another metal center, has been pivotal in developing the theoretical understanding of electron transfer processes. rsc.org

| Property/Application | Description | Significance in Research |

|---|---|---|

| Redox Couple | [Ru(NH₃)₆]³⁺ + e⁻ ⇌ [Ru(NH₃)₆]²⁺ | Provides a well-defined electrochemical system for probing biological redox reactions. |

| Electron Transfer Mechanism | Outer-sphere | Allows for the study of electron transfer without direct coordination to the biomolecule, preserving the native structure. libretexts.org |

| Biosensing | Used as a stable redox mediator in electrochemical biosensors, particularly for DNA detection. | Offers improved stability over other redox probes like hexacyanoferrate on gold surfaces. nih.gov |

| Kinetic Studies | Used to measure rates of electron transfer to and from redox proteins. | Provides insights into the mechanisms of biological electron transport chains. |

Future Research Directions and Emerging Paradigms for Hexaammineruthenium Ii Chemistry

Development of Advanced In-Situ Spectroscopic Techniques for Dynamic Process Monitoring

The transient nature of chemical reactions and dynamic processes involving ruthenium ammine complexes necessitates the development and application of sophisticated in-situ spectroscopic techniques. These methods provide real-time insights into reaction mechanisms, intermediate species, and structural transformations that are often missed by conventional ex-situ analysis.

Future research will increasingly rely on the synergy of multiple spectroscopic and electrochemical techniques to unravel complex reaction pathways. For instance, in-situ Fourier-transform infrared (FT-IR) spectroelectrochemistry has proven invaluable for probing the mechanistic details of nitric oxide (NO) release from ruthenium(II) nitrosyl complexes. acs.orgnih.gov Studies have shown that the one-electron reduction of species like trans-[Ru(NO)(NH₃)₄(py)]³⁺ leads to the labilization of the pyridine (B92270) ligand, a crucial step that can be monitored in real-time. acs.org This is often complemented by techniques such as UV-vis spectroscopy to identify the resulting aqua complexes, which typically exhibit absorptions in the 350–450 nm range. nih.gov

Electrochemical techniques coupled with mass spectrometry (EC-MS) provide further evidence by detecting the liberated ligands in solution. acs.org The advancement of these combined methodologies will be critical for understanding and designing more efficient photo- and electro-catalytic systems based on hexaammineruthenium(II). Furthermore, electrochemical in-situ surface-enhanced Raman spectroscopy (SERS) is a powerful tool to study the fate of ruthenium complexes during electro-driven reactions, such as water oxidation. researchgate.net

Rational Design of Novel Ruthenium Ammine Architectures with Tunable Properties

The ability to tailor the electronic and steric properties of ruthenium complexes by modifying their ligand sphere is a cornerstone of modern coordination chemistry. The future in this area lies in the rational design of novel ruthenium ammine architectures with precisely controlled functionalities.

A significant focus is on the development of ligands that can modulate the reactivity of the metal center for specific applications. For example, in the context of nitric oxide delivery, the electronic properties of N-heterocyclic ligands in trans-[Ru(NO)(NH₃)₄(L)]ⁿ⁺ complexes directly influence the reactivity of the coordinated NO⁺ ligand. nih.gov Synthetic methods that allow for the straightforward integration of various N-heterocycles are key to creating a diverse library of complexes with a spectrum of reactivities. nih.gov

Beyond simple ligand substitution, the construction of more complex architectures, such as polynuclear systems and supramolecular assemblies, is a burgeoning area of research. These advanced structures can exhibit unique photophysical and electrochemical properties. The design of tridentate ligands, for instance, is a strategy being explored to enhance the room-temperature photophysical properties of Ru(II) complexes, which is crucial for applications in photocatalysis and luminescence. researchgate.net The introduction of photoisomerizable units, like styrylbenzene, into terpyridine ligands allows for the creation of ruthenium complexes with switchable luminescence properties. acs.org

Integration of Multiscale Modeling and Simulation in Coordination Chemistry Research

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of complex molecular systems. The integration of multiscale modeling and simulation is set to revolutionize research in ruthenium coordination chemistry, providing insights that are often inaccessible through experimental means alone.

This approach combines high-accuracy quantum mechanical (QM) calculations for the reactive core with classical molecular mechanics (MM) for the surrounding environment, a method known as QM/MM. smu.edursc.org This is particularly useful for studying the influence of solvent effects on the electronic structure and spectra of ruthenium complexes in solution. rsc.org For instance, sequential multiscale QM/MM approaches have been successfully used to examine the explicit solvent effects on the electronic excitations of ruthenium polypyridyl complexes. rsc.org

Furthermore, first-principles kinetic Monte Carlo (1p-kMC) simulations coupled with computational fluid dynamics (CFD) are enabling the translation of molecular-level mechanistic understanding to the reactor scale. acs.org This "electrons to reactors" approach is crucial for designing and optimizing catalytic processes. acs.org Density functional theory (DFT)-based molecular dynamics (MD) simulations are also being employed to investigate fundamental processes like electron transfer reactions, providing a detailed picture of the underlying mechanisms. rsc.org The development of machine learning interatomic potentials (MLIPs) trained on DFT data will further accelerate these simulations, allowing for the study of larger and more complex systems over longer timescales. researchgate.net

Exploration of Next-Generation Catalytic Systems with Enhanced Efficiency and Selectivity

Hexaammineruthenium(II) and its derivatives have long been recognized for their catalytic potential. Future research will focus on developing next-generation catalytic systems with unprecedented efficiency and selectivity for a wide range of chemical transformations.

A key area of interest is the development of catalysts for green and sustainable chemical processes. This includes the design of ruthenium-based catalysts for the N-alkylation of amines and the α- and β-alkylation of ketones and alcohols, respectively, which are important C-N and C-C bond-forming reactions. acs.org The synthesis of new Ru(II) complexes with α-diimine hydrazone ligands has shown promising catalytic activity in these transformations. acs.org